molecular formula C15H20N2O4S B13347239 N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide

N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide

Cat. No.: B13347239
M. Wt: 324.4 g/mol
InChI Key: HVSJHHXUORMCGK-ZIAGYGMSSA-N
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Description

N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of functional groups such as cyano, hydroxy, and sulfonamide adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Hydroxylation: The hydroxy group can be introduced via an oxidation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can enhance binding affinity through additional interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-((3R,4R)-4-Hydroxy-3-methoxychroman-6-yl)-N-methylethanesulfonamide
  • N-((3R,4R)-6-Cyano-3-methoxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide
  • N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-ethylmethanesulfonamide

Uniqueness

N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide is unique due to the combination of its functional groups and stereochemistry. The presence of both cyano and sulfonamide groups provides a versatile platform for chemical modifications, while the specific stereochemistry can influence its biological activity and binding properties.

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(3R,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14-/m1/s1

InChI Key

HVSJHHXUORMCGK-ZIAGYGMSSA-N

Isomeric SMILES

CCS(=O)(=O)N(C)[C@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O

Origin of Product

United States

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